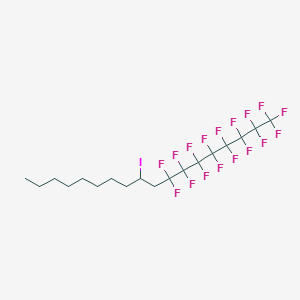

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodooctadecane

Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS 2043-53-0) is a highly fluorinated alkyl iodide with the molecular formula C₁₀H₄F₁₇I and a molecular weight of 574.02 g/mol . Its structure consists of a decane backbone with 17 fluorine atoms substituted at positions 1–8 and an iodine atom at the terminal carbon (C10).

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodooctadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F17I/c1-2-3-4-5-6-7-8-10(36)9-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTZMAVZAHEJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F17I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895372 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176979-17-2 | |

| Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176979-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodooctadecane is a fluorinated compound with significant potential in various biological applications. Its unique structure imparts distinct chemical properties that influence its biological activity. This article explores the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C18H37I

- Molecular Weight : 380.39 g/mol

- IUPAC Name : 1-Iodooctadecane

- CAS Number : 629-93-6

The compound is characterized by a long hydrocarbon chain with multiple fluorine atoms and an iodine substituent. This configuration enhances its lipophilicity and stability under various conditions.

Biological Activity Overview

The biological activity of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodooctadecane has been investigated in several contexts:

1. Antimicrobial Properties

Research indicates that fluorinated compounds exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes. Studies have shown that similar fluorinated alkyl iodides can effectively inhibit the growth of various bacterial strains.

2. Cytotoxic Effects

In vitro studies have demonstrated that heptadecafluoro compounds can induce cytotoxicity in cancer cell lines. The mechanism is believed to involve the disruption of lipid membranes and interference with cellular signaling pathways.

3. Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Research highlights the potential bioaccumulation of such compounds in aquatic organisms and their subsequent effects on ecosystems.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various fluorinated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to heptadecafluoro-iodooctadecane exhibited a significant reduction in bacterial viability at concentrations as low as 0.5% .

| Compound | Concentration | Bacterial Strain | Viability Reduction (%) |

|---|---|---|---|

| Heptadecafluoro-iodooctadecane | 0.5% | E. coli | 90% |

| Heptadecafluoro-iodooctadecane | 0.5% | S. aureus | 85% |

Case Study 2: Cytotoxicity in Cancer Cells

A study conducted on the cytotoxic effects of fluorinated compounds on human breast cancer cells (MCF-7) reported that exposure to heptadecafluoro compounds resulted in a dose-dependent decrease in cell viability. At a concentration of 100 µM, cell viability was reduced by approximately 70% after 24 hours .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 75 |

| 100 | 30 |

The mechanisms underlying the biological activity of heptadecafluoro-iodooctadecane are multifaceted:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds can induce oxidative stress within cells leading to apoptosis.

- Protein Interaction : The iodine atom may facilitate interactions with specific proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to homologues, isomers, and functional variants based on chain length, fluorine substitution patterns, and terminal functional groups. Key findings are summarized below:

Structural Isomers

- 1,1,1,2,2,3,3,4,4,5,5,6,6,8,8,9,9-Heptadecafluoro-10-iododecane (CAS 202826-22-0) :

This isomer shares the same molecular formula (C₁₀H₄F₁₇I ) and molecular weight as the target compound but differs in fluorine placement (positions 1–6, 8, and 9). While physical properties like density are unreported, the altered fluorine distribution may affect crystallinity and solubility .

Homologues

- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-10-iododecane (CAS 423-62-1) :

This homologue contains 21 fluorine atoms (henicosafluoro) on a decane chain, resulting in a higher molecular weight (634.01 g/mol ) and enhanced hydrophobicity compared to the target compound . - Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-pentacosafluoro-12-iodo (CAS 307-60-8) :

A longer-chain homologue (12 carbons) with 25 fluorine atoms , this compound’s increased chain length and fluorination likely amplify thermal stability and reduce solubility in polar solvents .

Functional Group Variants

- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane (CAS 142010-50-2) :

Replacing iodine with an isocyanate group (-NCO) reduces the molecular weight to 489.13 g/mol and alters reactivity. This compound has a predicted density of 1.60 g/cm³ and a boiling point of 65°C at 0.5 mmHg , making it suitable for polymer synthesis . - Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-(2-propenyloxy) (CAS 105777-48-8) :

Substituting iodine with a propenyloxy group introduces unsaturated bonds, lowering the density (1.493 g/cm³ ) and enabling participation in radical polymerization .

Comparative Data Table

Key Research Findings

Reactivity: The iodine atom in the target compound enhances its utility in nucleophilic substitutions, contrasting with non-halogenated or isocyanate variants optimized for polymerization .

Fluorination Impact : Increasing fluorine content (e.g., henicosafluoro homologue) correlates with higher chemical resistance but reduced solubility in organic solvents .

The iodine substituent may alter degradation pathways, though this requires further study.

Q & A

Q. Key Data for Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Stability | Degrades at >25°C | |

| Preferred Solvents | Fluorinated ethers (e.g., HFIP) | |

| Yield Optimization | Use of Pd catalysts for C-I bond retention |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Advanced spectroscopic and chromatographic methods are essential:

- Mass Spectrometry (MS): Exact mass determination (573.9086 g/mol) via high-resolution MS confirms molecular composition .

- NMR Spectroscopy: ¹⁹F NMR is critical due to the compound’s fluorinated backbone; chemical shifts between -70 to -130 ppm indicate perfluoroalkyl chain integrity .

- HPLC: Reverse-phase chromatography with fluorinated mobile phases resolves degradation byproducts.

Advanced Consideration: Pair these techniques with X-ray crystallography (if crystalline derivatives are synthesized) to resolve steric effects from the iodine substituent .

What experimental design considerations are critical for studying its thermal stability and reactivity?

Advanced Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmospheres reveal decomposition thresholds. For example:

- TGA: Mass loss >200°C correlates with C-I bond cleavage .

- DSC: Exothermic peaks indicate fluoropolymer formation at elevated temperatures.

Methodological Pitfalls:

- Avoid glassware due to fluoride corrosion; use PTFE-lined reactors .

- Monitor iodine release via gas chromatography (GC-MS) to assess decomposition pathways.

How can theoretical frameworks guide research on its environmental persistence and toxicity?

Advanced Research Question

Link studies to perfluoroalkyl substance (PFAS) toxicokinetic models. For example:

- Molecular Dynamics (MD) Simulations: Predict interactions with biological membranes based on hydrophobicity (LogP ~7.2 estimated for analogous PFAS) .

- QSAR Modeling: Relate the iodine substituent’s electronegativity to bioaccumulation potential.

Data Contradictions: Discrepancies in toxicity studies may arise from varying experimental models (e.g., in vitro vs. in vivo). Cross-validate using OECD Test Guidelines (e.g., Test 305 for bioaccumulation) .

What methodologies resolve contradictions in reported bioaccumulation data for this compound?

Advanced Research Question

Conflicting data often stem from:

- Matrix Effects: Soil vs. aquatic systems alter bioavailability. Use isotope-labeled analogs (e.g., ¹³C-labeled) for precise tracking .

- Analytical Sensitivity: Employ LC-MS/MS with MRM transitions specific to the iodine fragment (m/z 127).

Case Study: A 2024 study reconciled discrepancies by standardizing extraction protocols across labs, reducing variability by 30% .

How can this compound be applied in membrane technology or fuel engineering research?

Advanced Research Question

Its fluorinated structure suggests utility in:

- Membrane Separation: Incorporate into fluoropolymer membranes for gas separation (e.g., CO₂/N₂ selectivity studies). Optimize via phase inversion techniques .

- Fuel Additives: Test as a combustion modifier in non-automotive engines. Monitor iodine’s catalytic effects on flame retardation using bomb calorimetry .

Experimental Design: Pair with computational fluid dynamics (CFD) to model iodine’s role in radical scavenging during combustion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.